4-[[1-(2-Cyanoethyl)-3-phenylpyrazole-4-carbonyl]amino]benzoic acid
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Overview
Description
4-[[1-(2-Cyanoethyl)-3-phenylpyrazole-4-carbonyl]amino]benzoic acid is a complex organic compound with a unique structure that combines a pyrazole ring with a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[1-(2-Cyanoethyl)-3-phenylpyrazole-4-carbonyl]amino]benzoic acid typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the cyanoethyl group and the benzoic acid moiety. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[[1-(2-Cyanoethyl)-3-phenylpyrazole-4-carbonyl]amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
4-[[1-(2-Cyanoethyl)-3-phenylpyrazole-4-carbonyl]amino]benzoic acid has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[[1-(2-Cyanoethyl)-3-phenylpyrazole-4-carbonyl]amino]benzoic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-[[1-(2-Cyanoethyl)-3-phenylpyrazole-4-carbonyl]amino]benzoic acid derivatives: These compounds have similar structures but with different substituents.
Other pyrazole derivatives: Compounds with a pyrazole ring but different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Properties
IUPAC Name |
4-[[1-(2-cyanoethyl)-3-phenylpyrazole-4-carbonyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3/c21-11-4-12-24-13-17(18(23-24)14-5-2-1-3-6-14)19(25)22-16-9-7-15(8-10-16)20(26)27/h1-3,5-10,13H,4,12H2,(H,22,25)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKJYZNDNNZKPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C(=O)NC3=CC=C(C=C3)C(=O)O)CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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